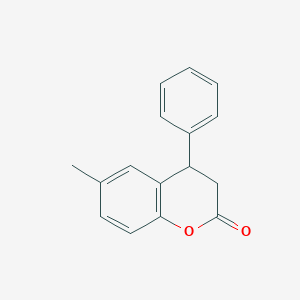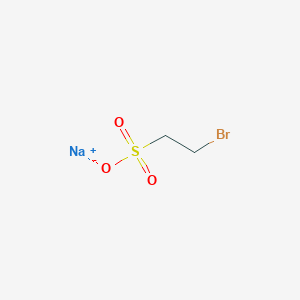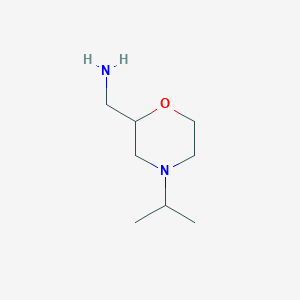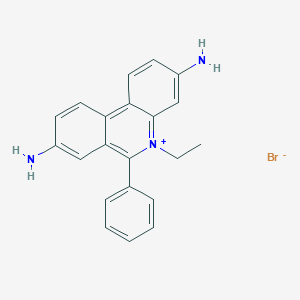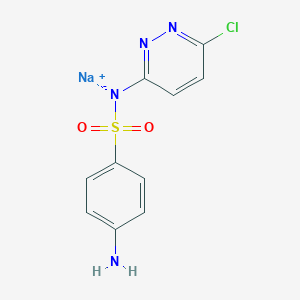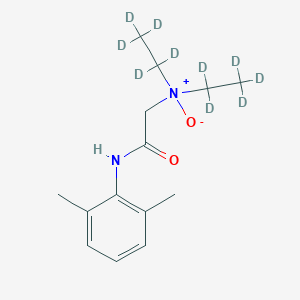
Lidocaine-d10 N-Oxide
Vue d'ensemble
Description
Lidocaine-d10 N-Oxide is the deuterium labeled Lidocaine . Lidocaine, also known as Lignocaine, inhibits sodium channels involving complex voltage and using dependence . It has been found to decrease growth, migration, and invasion of gastric carcinoma cells via up-regulating miR-145 expression and further inactivation of MEK/ERK and NF-κB signaling pathways .
Synthesis Analysis
Lidocaine-d10 is intended for use as an internal standard for the quantification of lidocaine by GC- or LC-MS . A robust liquid chromatography–tandem mass spectrometry (LC–MS-MS) method has been developed and validated for the determination of lidocaine and its metabolite .Molecular Structure Analysis
The molecular structure of Lidocaine-d10 N-Oxide is C14H12D10N2O2 . The structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to Lidocaine .Physical And Chemical Properties Analysis
The physicochemical properties of Lidocaine-d10 N-Oxide were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .Applications De Recherche Scientifique
Voltammetric Determination of Lidocaine
Research by Rahbar, Ramezani, and Ghanavati (2016) developed a copper oxide nanoparticles modified carbon paste electrode for the voltammetric determination of lidocaine. This method optimized instrumental and chemical parameters and achieved a linear range of 1–2500 µmol L−1 for lidocaine detection, demonstrating a precise and reliable technique for lidocaine analysis in pharmaceutical preparations (Rahbar, Ramezani, & Ghanavati, 2016).
Protection Against Oxidative Stress in Erythrocytes
Lenfant et al. (2000) found that lidocaine can inhibit potassium efflux and delay hemolysis in human red blood cells exposed to oxidative stress. This indicates a protective role of lidocaine against oxidative stress in erythrocytes, independent of its antioxidant properties, which can be significant in clinical practices like intravenous regional anesthesia or prevention of ischemia-reperfusion injury (Lenfant, Lahet, Vergely, Volot, Freysz, & Rochette, 2000).
Metabolite Analysis in Dairy Cows
Hoogenboom et al. (2015) conducted a study on dairy cows treated with lidocaine for laparotomy, analyzing metabolites like DMA, MEGX, and 3-OH-lidocaine in milk and tissues. Their findings emphasize the importance of considering metabolites in ensuring the safety of lidocaine use in veterinary applications, particularly regarding withdrawal times for milk and meat production (Hoogenboom, Zuidema, Essers, Van Vuuren, Van Wikselaar, Van Eijkeren, Mengelers, Zeilmaker, & Bulder, 2015).
Prolonged Local Anesthesia Using Graphene Oxide Hydrogel
Li, Zhang, and Wei (2021) explored the use of lidocaine-loaded Pluronic® F68-reduced graphene oxide hydrogel to achieve sustained release of lidocaine for prolonged local anesthesia. This innovative approach showed potential for effective pain management in post-operative and acute chronic painful conditions (Li, Zhang, & Wei, 2021).
Photocatalytic Degradation of Lidocaine
Fakhri and Behrouz (2015) investigated the use of tungsten trioxide nanoparticles for the photocatalytic degradation of lidocaine, addressing the environmental concern of lidocaine as a pollutant. Their study highlighted an efficient method for removing pharmaceutical pollutants like lidocaine from industrial effluent, utilizing the photocatalytic property of nanoparticles (Fakhri & Behrouz, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,2,2,2-pentadeuterio-N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(1,1,2,2,2-pentadeuterioethyl)ethanamine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(18,6-2)10-13(17)15-14-11(3)8-7-9-12(14)4/h7-9H,5-6,10H2,1-4H3,(H,15,17)/i1D3,2D3,5D2,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVXPJXUHRROBA-JKSUIMTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC(=O)NC1=C(C=CC=C1C)C)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[N+](CC(=O)NC1=C(C=CC=C1C)C)(C([2H])([2H])C([2H])([2H])[2H])[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60461335 | |
| Record name | Lidocaine-d10 N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lidocaine-d10 N-Oxide | |
CAS RN |
851528-10-4 | |
| Record name | Lidocaine-d10 N-Oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60461335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



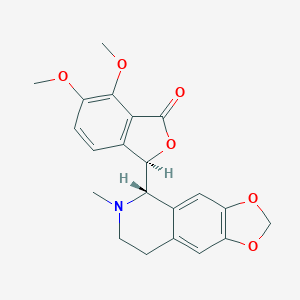
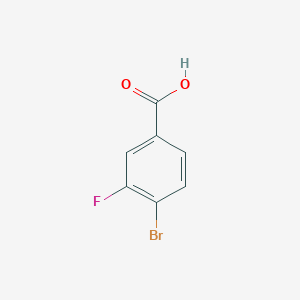
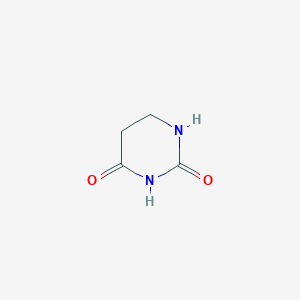
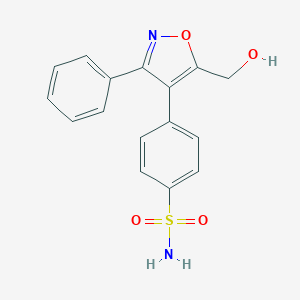
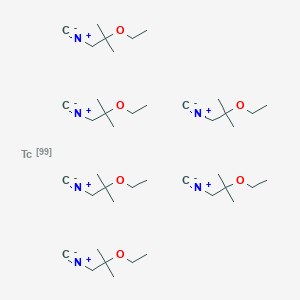
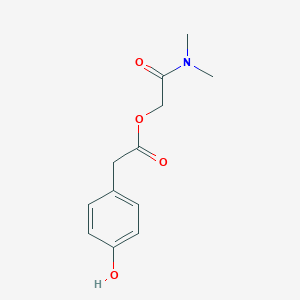
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)
